molecular formula C14H16BrNO2 B1267016 N-(6-Bromohexyl)phthalimide CAS No. 24566-79-8

N-(6-Bromohexyl)phthalimide

Cat. No.: B1267016
CAS No.: 24566-79-8
M. Wt: 310.19 g/mol
InChI Key: OAZFTIPKNPTDIO-UHFFFAOYSA-N
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Description

N-(6-Bromohexyl)phthalimide is a useful research compound. Its molecular formula is C14H16BrNO2 and its molecular weight is 310.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28852. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

N-(6-Bromohexyl)phthalimide can be synthesized through various methods. One common synthetic route involves the reaction of phthalimide with 6-bromohexanol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The compound is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

N-(6-Bromohexyl)phthalimide undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include nucleophiles for substitution, acid catalysts for esterification, and reducing agents for reduction. The major products formed depend on the specific reaction and reagents used .

Scientific Research Applications

N-(6-Bromohexyl)phthalimide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of biological processes and as a building block for bioactive molecules.

    Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.

    Industry: This compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(6-Bromohexyl)phthalimide involves its ability to undergo substitution reactions, where the bromine atom is replaced by other functional groups. This reactivity allows it to form various derivatives with different biological and chemical properties. The molecular targets and pathways involved depend on the specific derivative and its intended application .

Comparison with Similar Compounds

N-(6-Bromohexyl)phthalimide can be compared with other similar compounds, such as:

    N-(6-Chlorohexyl)phthalimide: Similar structure but with a chlorine atom instead of bromine.

    N-(6-Iodohexyl)phthalimide: Contains an iodine atom instead of bromine.

    N-(6-Hydroxyhexyl)phthalimide: Has a hydroxy group instead of a halogen atom.

The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, which can be selectively substituted under mild conditions .

Properties

IUPAC Name

2-(6-bromohexyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO2/c15-9-5-1-2-6-10-16-13(17)11-7-3-4-8-12(11)14(16)18/h3-4,7-8H,1-2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZFTIPKNPTDIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20179303
Record name N-(6-Bromohexyl)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20179303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24566-79-8
Record name N-(6-Bromohexyl)phthalimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024566798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 24566-79-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28852
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(6-Bromohexyl)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20179303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(6-bromohexyl)-2,3-dihydro-1H-isoindole-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirred solution of 1,6-dibromohexane (9) (16.5 g, 67.5 mmol) in acetone (100 mL) was added potassium phthalimide (5.00 g, 27.0 mmol). The resulting mixture was refluxed for 24 hours. The reaction mixture was cooled to room temperature and the solvent was removed in vacuo. MPLC purification of the residue (Hexanes:EtOAc/70:30) gave 10 as a colorless oily liquid (6.3 g, 75%). 1H NMR (400 MHz, CDCl3) δ 7.85-7.83 (m, 2H), 7.72-7.70 (m, 2H), 3.68 (t, J=7.2 Hz, 2H), 3.39 (t, J=6.8 Hz, 2H), 1.89-1.82 (m, 2H), 1.73-1.66 (m, 2H), 1.52-1.45 (m, 2H), and 1.41-1.33 (m, 2H).
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of modifying oligonucleotides with compounds like N-(6-Bromohexyl)phthalimide?

A1: Oligonucleotides, while promising therapeutic agents, often suffer from limitations like poor cellular uptake and susceptibility to enzymatic degradation. Modifications to the oligonucleotide structure, such as the addition of this compound derivatives, can improve their pharmacological properties. [] This specific modification introduces a reactive group that can be further functionalized, allowing for the attachment of various moieties like targeting ligands or other functionalities. [] These modifications can enhance cellular uptake, improve binding affinity to target molecules, and increase resistance to enzymatic degradation, ultimately enhancing the therapeutic potential of oligonucleotides.

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